![molecular formula C18H19NO5 B144427 (E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide CAS No. 136944-23-5](/img/structure/B144427.png)
(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide, commonly known as DMPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPA is a member of the family of chalcone derivatives, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism Of Action
The mechanism of action of DMPA is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. DMPA has been shown to inhibit the activity of these pathways, leading to the suppression of cell growth, inflammation, and oxidative stress.
Biochemical And Physiological Effects
DMPA has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. DMPA has been shown to scavenge free radicals and protect cells from oxidative stress. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. In cancer research, DMPA has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth.
Advantages And Limitations For Lab Experiments
DMPA has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and diverse biological activities. However, DMPA also has some limitations, including its poor solubility in water and limited stability under certain experimental conditions.
Future Directions
There are several future directions for the research on DMPA. One potential direction is the development of DMPA-based therapeutics for the treatment of cancer, diabetes, and neurodegenerative disorders. Another direction is the investigation of the molecular mechanisms underlying the biological activities of DMPA. Additionally, the synthesis of novel DMPA derivatives with improved solubility and stability could lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of DMPA involves the reaction of 3,4-dihydroxyacetophenone with 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium hydroxide. The reaction proceeds through the Claisen-Schmidt condensation, followed by an intramolecular cyclization step to yield DMPA. The purity of the synthesized compound can be confirmed by NMR and mass spectrometry analysis.
Scientific Research Applications
DMPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, DMPA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, DMPA has been found to improve insulin sensitivity and glucose uptake in muscle cells. In neurodegenerative disorder research, DMPA has been shown to protect neurons from oxidative stress and inflammation.
properties
CAS RN |
136944-23-5 |
|---|---|
Product Name |
(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide |
Molecular Formula |
C18H19NO5 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C18H19NO5/c1-23-16-7-4-13(10-17(16)24-2)11-19-18(22)8-5-12-3-6-14(20)15(21)9-12/h3-10,20-21H,11H2,1-2H3,(H,19,22)/b8-5+ |
InChI Key |
AUVWQXWYHSOBAW-VMPITWQZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CNC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC |
SMILES |
COC1=C(C=C(C=C1)CNC(=O)C=CC2=CC(=C(C=C2)O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C=CC2=CC(=C(C=C2)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





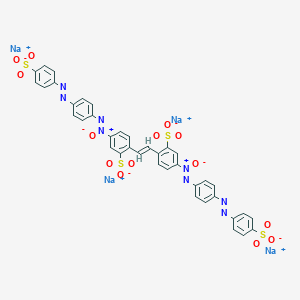
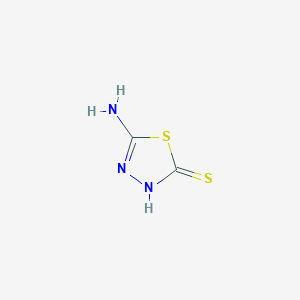
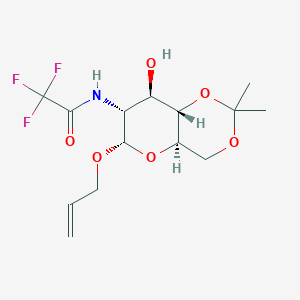
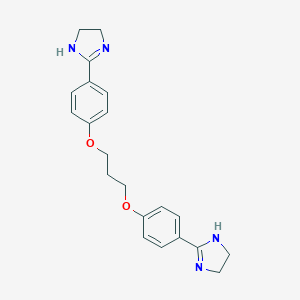
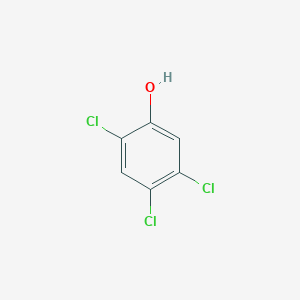

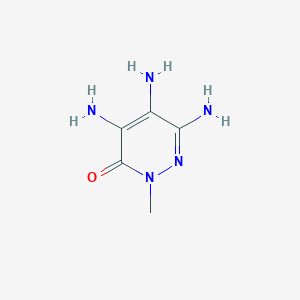
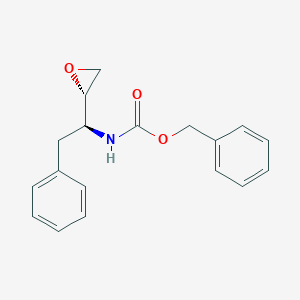
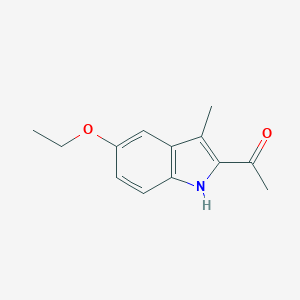
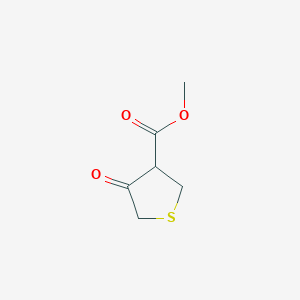

![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)